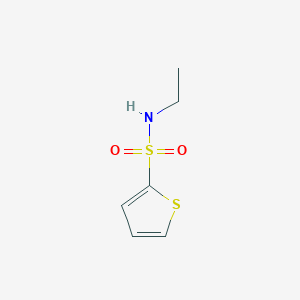

N-ethylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-2-7-11(8,9)6-4-3-5-10-6/h3-5,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJVAIJAXKMYGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure Elucidation and Conformational Analysis of N Ethylthiophene 2 Sulfonamide and Analogues

X-ray Crystallographic Analysis of Thiophene (B33073) Sulfonamide Structures

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise information on unit cell dimensions, molecular geometry, and intermolecular interactions that dictate the crystal packing.

Determination of Unit Cell Parameters and Space Group

The crystallographic analysis of thiophene sulfonamide derivatives reveals a variety of crystal systems and space groups. For instance, a study on N-substituted 2-(benzenosulfonyl)-1-carbothioamide derivatives, which share the sulfonamide moiety, showed that the compound WZ1 crystallizes in the P21/c space group with two molecules in the asymmetric part of the unit cell. nih.govmdpi.com Another example, a copper complex with N-sulfonamide ligands, crystallizes in the monoclinic system with a P21/c space group. nih.gov The determination of these parameters is the foundational step in crystal structure analysis, providing insights into the symmetry and repeating unit of the crystal lattice. In some cases, such as for certain pyridine-core sulfonamides, the unit cell dimensions were found to be so similar across a series of compounds that they could not be used for reliable screening. nih.gov The space group P2, with typical unit cell parameters of a = 42.7 Å, has also been reported for related structures. scispace.com

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| WZ1 (N-substituted 2-(benzenosulfonyl)-1-carbothioamide) | Monoclinic | P21/c | nih.govmdpi.com |

| Copper Complex with N-Sulfonamide Ligands | Monoclinic | P21/c | nih.gov |

| Pyridine-Core Sulfonamides | Not specified | Pcba, C2/c, P1̄ | nih.gov |

Confirmation of Molecular Geometry and Bond Lengths/Angles

X-ray diffraction studies provide precise measurements of bond lengths and angles, confirming the molecular geometry. For thiophene sulfonamide derivatives, typical C-S bond lengths in the thiophene ring are in the range of 1.73–1.75 Å. smolecule.com The sulfonamide group exhibits characteristic bond lengths with S=O bonds typically ranging from 1.42 to 1.46 Å and S-N bond distances around 1.64 to 1.68 Å. smolecule.commdpi.com These values are consistent with the expected double bond character of the S=O bonds and partial double bond character in the S-N bond due to resonance. smolecule.com

In a study of N-substituted 2-(benzenosulfonyl)-1-carbotioamide derivatives, the S=O bond lengths were found to be between 1.417(3) and 1.427(2) Å, while the S-C and S-N bond lengths were 1.754(4) and 1.660(3) Å in one molecule and 1.745(3) and 1.657(3) Å in another crystallographically independent molecule. nih.gov The bond angles around the sulfur atom in the sulfonamide group often deviate from the ideal tetrahedral angle of 109.5°, with O=S=O angles being larger, around 120.46–121.18°, and O=S-N angles being smaller, around 105.04–111.26°. mdpi.com

| Bond/Angle | Typical Range/Value | Reference |

|---|---|---|

| C-S (thiophene ring) | 1.73–1.75 Å | smolecule.com |

| S=O (sulfonamide) | 1.42–1.46 Å | smolecule.commdpi.com |

| S-N (sulfonamide) | 1.64–1.68 Å | smolecule.commdpi.com |

| O=S=O Angle | 120.46–121.18° | mdpi.com |

| O=S-N Angle | 105.04–111.26° | mdpi.com |

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and π-π Stacking

Intermolecular interactions, such as hydrogen bonds and π-π stacking, are crucial in determining the packing of molecules in the crystal lattice. In the crystal structure of 1-(2,4-dichlorobenzyl)-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide, molecules form inversion dimers through N—H···O and C—H···O hydrogen bonds. nih.goviucr.org These dimers are further connected into a three-dimensional network by C—H···π interactions and π–π stacking between the benzene (B151609) and thiophene rings, with centroid-to-centroid distances of approximately 3.86 Å. nih.goviucr.org

Similarly, in other thiophene sulfonamide analogues, hydrogen bonding involving the sulfonamide N-H as a donor and a sulfonyl oxygen as an acceptor is a common motif. researchgate.net For example, in the crystal structure of a sulfonamide receptor based on bis(2-anilinoethynyl)thiophene, intermolecular hydrogen bonds with N–H⋯O angles between 130.1(6) and 133.4(6)° are observed, leading to a zigzag ribbon packing arrangement. nih.gov π-π stacking interactions are also prevalent, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. nih.goviucr.org These interactions play a significant role in the stabilization of the crystal structure. mdpi.com

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are indispensable for confirming the structures of newly synthesized compounds and for providing information about their electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: In the ¹H NMR spectra of thiophene sulfonamides, the protons of the thiophene ring typically appear as multiplets in the aromatic region (δ 6.8–7.5 ppm). rsc.org The chemical shifts of the ethyl group protons in N-ethylthiophene-2-sulfonamide would be expected in the aliphatic region. For example, in a related compound, the methylene (B1212753) protons adjacent to the nitrogen appear as a multiplet around δ 3.1-3.2 ppm, and the methyl protons as a singlet around δ 2.8 ppm. rroij.com

¹³C NMR: The ¹³C NMR spectra provide information about the carbon framework of the molecule. For a thiophene sulfonamide derivative, the carbon atoms of the thiophene ring resonate in the aromatic region, typically between δ 125 and 145 ppm. rsc.orgdergipark.org.tr

¹⁹F NMR: For analogues containing fluorine, ¹⁹F NMR is a valuable tool. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom. diva-portal.orgeurjchem.com

| Nucleus | Functional Group | Typical Chemical Shift Range | Reference |

|---|---|---|---|

| ¹H | Thiophene Protons | 6.8 - 7.5 | rsc.org |

| Ethyl Group (CH₂CH₃) | ~3.1-3.2 (CH₂), ~1.2 (CH₃) | rroij.com | |

| ¹³C | Thiophene Carbons | 125 - 145 | rsc.orgdergipark.org.tr |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. copbela.org For this compound, the key functional groups are the sulfonamide and the thiophene ring.

The sulfonamide group gives rise to two characteristic stretching vibrations for the S=O bonds, an asymmetric stretch typically in the range of 1300–1350 cm⁻¹ and a symmetric stretch between 1150 and 1180 cm⁻¹. researchgate.net The S-N stretching vibration is usually observed in the region of 900–940 cm⁻¹. mdpi.com The N-H stretching vibration of a secondary sulfonamide appears as a single band in the range of 3200–3300 cm⁻¹.

The thiophene ring also has characteristic vibrations. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring usually appear in the 1400–1600 cm⁻¹ region. mdpi.comresearchgate.net

| Functional Group | Vibrational Mode | Typical Frequency Range | Reference |

|---|---|---|---|

| Sulfonamide (SO₂NH) | S=O Asymmetric Stretch | 1300 - 1350 | researchgate.net |

| S=O Symmetric Stretch | 1150 - 1180 | researchgate.net | |

| N-H Stretch | 3200 - 3300 | srce.hr | |

| Thiophene Ring | C-H Stretch | > 3000 | mdpi.com |

| C=C Stretch | 1400 - 1600 | mdpi.comresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is an indispensable tool for the determination of the molecular weight and elucidation of the fragmentation pathways of this compound and its analogues. Electron impact mass spectrometry (EI-MS) on 2-thiophenesulfonyl derivatives reveals characteristic fragmentation patterns. researchgate.net The molecular ion peak is typically pronounced, and fragmentation often involves the cleavage of the S-N bond and rearrangements within the thiophene ring. researchgate.net

High-resolution mass spectrometry (HRMS), often utilizing electrospray ionization (ESI), is commonly employed to confirm the elemental composition and exact mass of newly synthesized thiophene sulfonamide derivatives. diva-portal.org For instance, ESI-MS is used to verify the molecular weight of complex structures like N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide. vulcanchem.com This technique provides a high degree of confidence in the assigned chemical structure.

The fragmentation patterns observed in the mass spectra of thiophene sulfonamides are valuable for structural identification. Common fragmentation pathways include the loss of the alkyl group attached to the sulfonamide nitrogen and cleavage of the thiophene ring. researchgate.net In a study of various 2-thiophenesulfonyl derivatives, the interpretations of the mass spectra were supported by the presence of metastable peaks, which help to confirm the proposed fragmentation mechanisms. researchgate.net

Below is a table summarizing the expected mass spectrometric data for this compound and a selection of its analogues.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Method | Key Observations |

| This compound | C₆H₉NO₂S₂ | 191.27 | ESI-MS, EI-MS | Expected molecular ion peak [M]+ or [M+H]+. |

| Thiophene-2-sulfonamide | C₄H₅NO₂S₂ | 163.22 | ESI-MS, EI-MS | Base peak corresponds to the thiophenesulfonyl cation. |

| 4-Bromothiophene-2-sulfonamide | C₄H₄BrNO₂S₂ | 242.11 | MS | Confirms structure and purity. smolecule.com |

| N,N′-(4,5-dibromo-1,2-phenylene)bis(thiophene-2-sulfonamide) | C₁₄H₁₀Br₂N₂O₄S₄ | 602.35 | ESI-MS | Used to study inhibitor binding. researchgate.net |

| N-[(Pyridin-3-yl)methyl]thiophene-2-sulfonamide | C₁₀H₁₀N₂O₂S₂ | 254.33 | MS | Analysis of spectroscopic features. evitachem.com |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within this compound and its analogues. The absorption of ultraviolet and visible light by these molecules promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system present in the molecule. msu.edu

For thiophene sulfonamides, the electronic spectra are influenced by the thiophene ring and the sulfonamide group, as well as any substituents on the ring or the nitrogen atom. mdpi.com Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to simulate the UV-Vis spectra of various thiophene sulfonamide derivatives, showing good correlation with expected electronic behaviors. mdpi.com The energy gap between the HOMO and LUMO is a key factor determining the λmax; a smaller energy gap generally results in a longer wavelength of absorption. nih.gov

The UV-Vis spectra of 2-thiophenesulfonamides have been a subject of study, with electronic transitions being characterized to understand the molecular structure. science-softcon.de For example, the UV-visible spectral response of N-Ethyltoluene-4-sulfonamide, an analogue, shows distinct absorption bands that can be analyzed. researchgate.net The solvent can also influence the position and intensity of the absorption bands.

The following table presents representative UV-Visible spectroscopic data for this compound and related compounds.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| This compound | Ethanol (B145695)/CHCl₃ | Expected in the range of 230-280 nm | - | Inferred from analogues |

| Thiophene-2-sulfonamide Derivatives | 1,4-Dioxane (B91453) | Calculated values in the range of 250-350 nm | - | mdpi.com |

| N-Ethyltoluene-4-sulfonamide | Tris-HCl buffer | ~225 nm | Not specified | researchgate.net |

| 2-Aminothiazole Sulfonamide Derivatives | CHCl₃ | Varies (e.g., 265 nm for one derivative) | Not specified | nih.gov |

| Sulfamethazine (a sulfonamide drug) | Water | ~260-270 nm | Not specified | researchgate.net |

Computational Chemistry and Theoretical Investigations of N Ethylthiophene 2 Sulfonamide Systems

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the ground-state properties of organic molecules. mdpi.com Methods such as the B3LYP hybrid functional are commonly employed to accurately predict molecular geometries, electronic structures, and other key chemical parameters. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For thiophene (B33073) sulfonamide systems, DFT calculations are used to predict key bond lengths, bond angles, and dihedral angles. researchgate.net These calculations confirm that the optimized structures represent true energy minima by ensuring the absence of imaginary vibrational frequencies. mdpi.com

Studies on analogous thiophene sulfonamides reveal consistent geometric parameters. mdpi.com The bond lengths for the sulfonyl group (S=O) are typically calculated to be around 1.45 Å to 1.46 Å, while the sulfur-nitrogen bond (S–NH) is approximately 1.67 Å to 1.68 Å. mdpi.comresearchgate.net Within the thiophene ring, the sulfur-carbon bond distances (S–C) are found to be in the range of 1.73 Å to 1.75 Å. mdpi.comresearchgate.net The bond angles around the central sulfur atom, such as O=S=O, are calculated to be in the range of 120.46–121.18°, closely matching experimental values for similar structures. mdpi.com

Table 1: Typical Calculated Geometric Parameters for Thiophene Sulfonamide Derivatives

| Parameter | Bond/Angle | Typical Calculated Value Range |

| Bond Length | S=O | 1.45 - 1.46 Å |

| Bond Length | S–N | 1.67 - 1.68 Å |

| Bond Length | S–C (thiophene) | 1.73 - 1.75 Å |

| Bond Angle | O=S=O | 120.46° - 121.18° |

| Bond Angle | O=S–N | 105.04° - 111.26° |

Data sourced from studies on thiophene sulfonamide derivatives using B3LYP/6-311G(d,p) level of theory. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For thiophene sulfonamide derivatives, the HOMO is typically localized over the thiophene and phenyl rings (if present), while the LUMO is also distributed across the π-conjugated system. mdpi.comresearchgate.net This delocalization of the electronic cloud is a key feature of these molecules. researchgate.net The calculated energy gap for various thiophene sulfonamide derivatives has been reported to be in the range of 3.44 to 4.65 eV, indicating that these compounds are generally stable. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for Thiophene Sulfonamide Derivatives

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiophene Sulfonamide Derivative 1 | -6.45 | -1.84 | 4.61 |

| Thiophene Sulfonamide Derivative 2 | -6.91 | -3.47 | 3.44 |

| Thiophene Sulfonamide Derivative 3 | -6.53 | -1.88 | 4.65 |

Values are illustrative, based on DFT calculations on various thiophene sulfonamide derivatives. mdpi.com

From the energies of the frontier orbitals, several important quantum chemical descriptors can be calculated to further characterize the molecule's reactivity. mdpi.comnih.gov These descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω). researchgate.net

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2.

Electronic Chemical Potential (μ): The escaping tendency of electrons, calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as ω = μ² / (2η). scirp.org

These parameters provide a quantitative basis for comparing the reactivity of different derivatives within the thiophene sulfonamide family. mdpi.com

Table 3: Calculated Quantum Chemical Descriptors for a Representative Thiophene Sulfonamide

| Descriptor | Formula | Typical Calculated Value |

| Ionization Potential (I) | I ≈ -EHOMO | 6.45 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.84 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.31 eV |

| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | -4.15 eV |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.73 eV |

Calculated from the representative data in Table 2 (Derivative 1). mdpi.comresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In thiophene sulfonamide systems, MEP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the sulfonyl (SO₂) group. mdpi.comresearchgate.net This makes them likely sites for interactions with electron-deficient species or for hydrogen bonding. Conversely, the most positive potential is typically located on the hydrogen atom of the sulfonamide (N-H) group, identifying it as a potential site for nucleophilic attack or deprotonation. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de This method is used to study hyperconjugative interactions and charge delocalization within the molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.govresearchgate.net

Simulation of Spectroscopic Data

Computational methods, particularly Time-Dependent DFT (TD-DFT), can simulate spectroscopic data like FT-IR and UV-Vis spectra. mdpi.com These theoretical spectra are highly useful for interpreting experimental results and assigning specific vibrational modes to observed absorption bands. researchgate.net

For thiophene sulfonamides, theoretical FT-IR spectra have been calculated at the B3LYP level of theory. mdpi.com The calculations allow for the assignment of vibrational frequencies to specific functional groups. For instance, the characteristic asymmetric and symmetric stretching vibrations of the SO₂ group in sulfonamides appear in distinct regions of the spectrum. rsc.org Similarly, the N-H stretching vibration is readily identifiable. rsc.org The close agreement often found between calculated and experimental spectra validates both the computational model and the experimental characterization. mdpi.com

Table 4: Typical Calculated FT-IR Vibrational Frequencies for Thiophene Sulfonamide Moieties

| Vibrational Mode | Functional Group | Typical Calculated Frequency Range (cm⁻¹) |

| N-H Stretch | -SO₂NH- | 3349 - 3144 |

| Asymmetric SO₂ Stretch | -SO₂- | 1320 - 1310 |

| Symmetric SO₂ Stretch | -SO₂- | 1155 - 1143 |

| S-N Stretch | -S-N- | 914 - 895 |

| C=C Aromatic Stretch | Thiophene Ring | 1594 - 1489 |

Data sourced from theoretical studies on related sulfonamide structures. mdpi.comrsc.org

Theoretical Calculation of Vibrational Spectra (FT-IR) for Comparison with Experimental Data

No dedicated studies presenting theoretical calculations of the FT-IR vibrational spectra for N-ethylthiophene-2-sulfonamide were found.

Simulation of UV-Visible Spectra for Electronic Transitions

There is no available research that specifically details the simulation of the UV-Visible spectrum for this compound to analyze its electronic transitions.

Molecular Dynamics Simulations (if applicable to specific research context)

Information regarding molecular dynamics simulations for this compound is not present in the reviewed literature.

Prediction of Drug-Like Properties (excluding ADME details due to restrictions)

While related compounds have been assessed for their drug candidacy, specific predictions of drug-like properties for this compound are not available.

Reactivity and Reaction Mechanisms of N Ethylthiophene 2 Sulfonamide Derivatives

Reactivity Profiles of Functional Groups

The reactivity of N-ethylthiophene-2-sulfonamide derivatives is characterized by the distinct chemical properties of the thiophene (B33073) ring and the sulfonamide moiety. These functional groups can undergo a variety of reactions, including oxidation, reduction, and substitution, which are crucial for the synthesis of new derivatives and for understanding their biological activities.

Oxidation Reactions (e.g., Thiophene Ring to Sulfoxides or Sulfones)

The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides or sulfones. evitachem.comwikipedia.org This transformation can significantly alter the electronic properties and biological activity of the molecule. The oxidation of thiophene derivatives can be achieved using various oxidizing agents, such as trifluoroperacetic acid. wikipedia.org This process is relevant to the metabolism of certain thiophene-containing drugs. wikipedia.org For instance, the oxidation of some antiplatelet prodrugs with a thienopyridine structure is a key step in their metabolic activation. mdpi.com

In a related derivative, 5-formyl-4-methylthiophene-2-sulfonamide, the formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate (B83412) or chromium trioxide. evitachem.com

Table 1: Oxidation Reactions of Thiophene Derivatives

| Reactant | Oxidizing Agent | Major Product(s) | Reference |

|---|---|---|---|

| Thiophene | Trifluoroperacetic acid | Thiophene S-oxide, Sulfone | wikipedia.org |

Reduction Reactions (e.g., Formyl Group Reduction in Derivatives)

Functional groups attached to the thiophene ring can undergo reduction. A notable example is the reduction of a formyl group in derivatives like 5-formyl-4-methylthiophene-2-sulfonamide. evitachem.com This reaction, typically carried out using reducing agents such as sodium borohydride, converts the formyl group into a hydroxymethyl group. evitachem.com Reduction reactions can also revert sulfoxides back to their corresponding thiophenes. evitachem.com

Table 2: Reduction Reactions of Thiophene Derivatives

| Reactant | Reducing Agent | Major Product | Reference |

|---|---|---|---|

| 5-Formyl-4-methylthiophene-2-sulfonamide | Sodium borohydride | 5-Hydroxymethyl-4-methylthiophene-2-sulfonamide | evitachem.com |

Nucleophilic and Electrophilic Substitution Reactions on Thiophene and Sulfonamide Moieties

The thiophene ring is aromatic and readily undergoes electrophilic substitution reactions, often with a preference for the α-positions (2- and 5-positions). chemicalbook.comresearchgate.net These reactions are generally easier to perform on thiophene than on benzene (B151609). chemicalbook.com For example, thiophene can undergo Friedel-Crafts acylation in the presence of a mild condensing agent. chemicalbook.com Halogenation, nitration, and sulfonation are other common electrophilic substitution reactions. chemicalbook.com

Nucleophilic substitution can occur on the sulfonamide group, allowing for the introduction of various substituents. smolecule.comevitachem.com This is a key strategy for modifying the biological activity of these compounds. smolecule.com The sulfonamide nitrogen can be deprotonated under basic conditions, which facilitates further functionalization. smolecule.com Additionally, the thiophene ring itself can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or in the form of its organolithium derivatives. wikipedia.org

Mechanistic Aspects of Enzyme Inhibition at the Molecular Level

Sulfonamide-containing compounds, including derivatives of this compound, are well-known for their ability to inhibit various enzymes. This inhibition can occur through different mechanisms, primarily competitive inhibition and, in some cases, covalent bond formation.

Competitive Inhibition Mechanisms (e.g., mimicking natural substrates)

The primary mechanism of action for many antibacterial sulfonamides is competitive inhibition. wikipedia.orgresearchgate.netnih.gov They act as structural analogs of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgpatsnap.comdrugbank.com This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans who obtain folate from their diet. wikipedia.orgpatsnap.com By binding to the active site of DHPS, sulfonamides prevent PABA from binding, thereby halting folic acid synthesis and inhibiting bacterial growth. researchgate.netnih.govpatsnap.com This makes the inhibition selective for bacterial cells. patsnap.com

The sulfonamide group is a key pharmacophore that often plays a crucial role in binding to the active site of target enzymes, such as carbonic anhydrases. In the case of Mcl-1 inhibitors with a 3-phenylthiophene-2-sulfonamide core, these compounds have been shown to bind to the BH3-binding groove of the protein. nih.gov

Covalent Bond Formation in Enzyme Interactions

While competitive inhibition is common, some sulfonamide derivatives can form covalent bonds with their target enzymes, leading to irreversible inhibition. google.comresearchgate.net This can occur when the inhibitor contains a reactive "warhead" that can form a covalent linkage with a nucleophilic amino acid residue, such as lysine (B10760008) or cysteine, within or near the enzyme's active site. google.comresearchgate.netacs.org For example, N-acyl-N-alkyl sulfonamide moieties have been shown to rapidly acylate lysine residues in proteins. acs.org

In the context of carbonic anhydrase inhibitors, some compounds are designed to form a covalent bond with a histidine residue in the active site, leading to irreversible inhibition. elifesciences.orgnih.gov This covalent modification can be guided by the primary sulfonamide group, which directs the inhibitor to the enzyme's active site. elifesciences.org

Coordination Chemistry of Thiophene Sulfonamide Ligands and Their Metal Complexes

Synthesis and Characterization of Transition Metal Complexes

Magnetic Properties and Molar Conductance Studies

The magnetic properties of metal complexes are dictated by the number of unpaired electrons in the d-orbitals of the central metal ion. jocpr.com Studies on various transition metal complexes with sulfonamide-derived ligands have shown a range of magnetic behaviors, which are indicative of their geometric and electronic structures. For instance, Co(II), Ni(II), and Cu(II) complexes with thiophene-derived Schiff bases have been found to be paramagnetic, suggesting the presence of unpaired electrons and typically indicating octahedral geometries. nih.gov The magnetic moment values for Co(II) complexes are often in the range of 4.2-4.5 B.M., for Ni(II) complexes 3.1-3.4 B.M., and for Cu(II) complexes 2.2-2.5 B.M., which are consistent with high-spin octahedral arrangements. nih.govresearchgate.net In contrast, Zn(II) complexes are consistently reported as diamagnetic, as expected for a d¹⁰ metal ion. researchgate.net

Interactive Table: Magnetic and Conductance Data for Analogue Sulfonamide Metal Complexes.

| Metal Ion | Typical Magnetic Moment (B.M.) | Inferred Geometry | Typical Molar Conductance (ohm⁻¹ cm² mol⁻¹) | Nature |

|---|---|---|---|---|

| Co(II) | 4.2 - 4.95 | Octahedral/Tetrahedral | Low | Non-electrolytic |

| Ni(II) | 3.1 - 3.4 | Octahedral | Low to Medium | Non-electrolytic/Electrolytic |

| Cu(II) | 1.82 - 2.5 | Octahedral/Distorted Square Pyramidal | Low to Medium | Non-electrolytic/Electrolytic |

Structural Analysis of Metal Complexes

Determination of Coordination Geometry (e.g., Octahedral, Square Planar, Distorted Square Pyramidal)

The coordination geometry of metal complexes with N-ethylthiophene-2-sulfonamide and related ligands is a critical aspect that dictates their physical and chemical properties. The geometry is primarily determined by the coordination number of the central metal ion and the nature of the ligands. libretexts.org

Octahedral geometry is one of the most common arrangements for six-coordinate transition metal complexes. libretexts.org In the context of sulfonamide ligands, an octahedral geometry is frequently suggested for Co(II), Ni(II), and Zn(II) complexes, especially when the stoichiometry is 1:2 (metal:ligand) and additional water or solvent molecules are coordinated. nih.govresearchgate.net

Tetrahedral geometry is often observed for four-coordinate complexes. libretexts.org For instance, some Co(II) and Zn(II) complexes with benzimidazole-derived sulfonamides have been found to adopt a tetrahedral geometry around the metal center. researchgate.net

Square planar geometry is less common but is notably found in complexes of d⁸ metal ions like Pt(II). libretexts.org

Distorted square pyramidal geometry has been identified in five-coordinate Cu(II) complexes with N-sulfonamide ligands. In such cases, the copper ion is coordinated to donor atoms from the ligands and potentially solvent molecules, resulting in a distorted geometry. nih.gov

The specific coordination mode of the sulfonamide ligand, whether it acts as a monodentate, bidentate, or bridging ligand, plays a significant role in determining the final geometry of the complex. researchgate.net

Dimeric Structure Formation in Specific Complexes

Theoretical Investigations of Metal-Ligand Interactions

DFT Studies on Electronic Structure and Stability of Complexes

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, stability, and other physicochemical properties of metal complexes. nih.govdntb.gov.ua For thiophene (B33073) sulfonamide derivatives, DFT calculations have been employed to understand their geometric parameters, and electronic properties such as ionization potential, electron affinity, and chemical hardness. semanticscholar.orgresearchgate.net

DFT studies on related systems, such as thiophene-2-carboxamide derivatives, have been used to optimize molecular geometries and analyze electronic properties. nih.gov These calculations provide insights into the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and stability of the complexes. The energy gap between the HOMO and LUMO (ΔE) is a key parameter derived from DFT calculations that correlates with the chemical reactivity and stability of a molecule; a larger energy gap implies higher stability. semanticscholar.org

Molecular Orbital Analysis of Metal-Ligand Bonds

Molecular orbital (MO) analysis provides a detailed picture of the bonding between the metal ion and the this compound ligand. The interaction involves the overlap of the metal's d-orbitals with the appropriate orbitals of the ligand's donor atoms.

The frontier molecular orbitals (HOMO and LUMO) are particularly important in describing the metal-ligand interactions. semanticscholar.orgresearchgate.net The HOMO is typically localized on the ligand and represents the ability to donate electrons, while the LUMO is often centered on the metal and relates to its electron-accepting capability. The energy and symmetry of these orbitals dictate the nature and strength of the coordinate bond.

Molecular Mechanisms of Enzymatic Inhibition by N Ethylthiophene 2 Sulfonamide and Analogues

Inhibition of Carbonic Anhydrases (CAs), particularly CAII

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma and edema. Sulfonamides are a well-established class of CA inhibitors.

Molecular Basis of CA Inhibition by Sulfonamides

The inhibitory action of sulfonamides against carbonic anhydrases is primarily directed at the enzyme's active site, which features a catalytically essential zinc ion (Zn²⁺). The fundamental mechanism involves the binding of the deprotonated sulfonamide group (-SO₂NH⁻) to this zinc ion. This interaction is a classic example of zinc-binder inhibition.

Kinetic studies on various thiophene-based sulfonamides have demonstrated potent inhibitory effects on human carbonic anhydrase I and II (hCA-I and hCA-II). For instance, a range of thiophene-based sulfonamides exhibited IC₅₀ values from 69 nM to 70 µM against hCA-I and from 23.4 nM to 1.405 µM against hCA-II. nih.gov The corresponding inhibition constants (Ki) were found to be in the range of 66.49 nM to 234.99 µM for hCA-I and 74.88 nM to 38.04 µM for hCA-II. nih.govresearchgate.net

Identification of Specific Amino Acid Interactions in the Active Site

Molecular docking and X-ray crystallography studies of thiophene-based sulfonamides complexed with CAII have provided detailed insights into the specific interactions that stabilize the inhibitor within the active site. The sulfonamide group forms a strong coordination bond with the Zn²⁺ ion.

Beyond this primary interaction, the thiophene (B33073) ring and its substituents engage in various non-covalent interactions with the surrounding amino acid residues. The active site of CAII is divided into a hydrophilic half and a hydrophobic half. The orientation of the inhibitor is crucial for its potency.

For some thiophene-based sulfonamides, the thiophene ring is oriented towards the hydrophobic region of the active site, establishing favorable contacts with residues such as Val121, Phe131, Val143, and Leu198. The N-ethyl group of N-ethylthiophene-2-sulfonamide would also likely be positioned within this hydrophobic pocket, further enhancing the stability of the enzyme-inhibitor complex through van der Waals forces. The sulfonamide moiety itself often forms hydrogen bonds with the side chain of Thr199, which acts as a hydrogen bond donor and acceptor.

Disruption of Folic Acid Synthesis Pathway

The ability of sulfonamides to inhibit the folic acid synthesis pathway is the cornerstone of their antibacterial activity. This pathway is essential for the biosynthesis of nucleotides and certain amino acids in bacteria, but not in humans, who obtain folate from their diet.

Competitive Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

This compound and other sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway. DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

The molecular mimicry of pABA by the sulfonamide molecule is the basis for this competitive inhibition. The thiophene ring with the sulfonamide group attached is structurally similar to pABA. This structural analogy allows the sulfonamide to bind to the pABA-binding site of DHPS, thereby preventing the natural substrate from binding and halting the synthesis of dihydropteroate, a precursor to folic acid. This ultimately leads to a bacteriostatic effect, as the bacteria are unable to replicate without the necessary building blocks for DNA and RNA synthesis.

Molecular Mechanisms of Sulfonamide Resistance by Sul Enzymes

The emergence of bacterial resistance to sulfonamides is a significant clinical challenge. A primary mechanism of resistance involves the acquisition of genes encoding alternative, sulfonamide-resistant forms of DHPS, known as Sul enzymes (e.g., Sul1, Sul2, Sul3).

These resistant enzymes have altered active sites that exhibit a reduced affinity for sulfonamides while maintaining their ability to bind and process pABA. Structural studies have revealed that specific amino acid substitutions in the pABA-binding pocket of Sul enzymes are responsible for this discrimination. These changes can create steric hindrance that prevents the bulkier sulfonamide molecules from binding effectively, or they can alter the electronic environment of the active site, making it less favorable for sulfonamide interaction. Consequently, even in the presence of sulfonamides, the Sul enzymes can continue to produce dihydropteroate, allowing the bacteria to survive.

Inhibition of Metallo-β-Lactamases (e.g., NDM-1-KP ST147)

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort antibiotics. The New Delhi metallo-β-lactamase-1 (NDM-1) is a particularly concerning MBL due to its rapid global spread.

Recent research has demonstrated the potential of N-alkylthiophene-2-sulfonamides as inhibitors of NDM-1. A study on 5-bromo-N-alkylthiophene-2-sulfonamides revealed their antibacterial efficacy against NDM-1-producing Klebsiella pneumoniae ST147. nih.gov One of the synthesized compounds, 5-bromo-N-ethylthiophene-2-sulfonamide, exhibited a significant zone of inhibition against this resistant strain. nih.gov

In-silico molecular docking studies have provided insights into the potential mechanism of inhibition. These studies suggest that the thiophene-2-sulfonamide scaffold can interact with the active site of NDM-1. The sulfonamide group is proposed to interact with the zinc ions that are essential for the catalytic activity of the enzyme. A study on the sulfonamide PHT427 (4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide) as an NDM-1 inhibitor showed that the oxygen atoms of the sulfonamide group interact with the Zn1 and Zn2 ions in the active site. frontiersin.org

Furthermore, the thiophene ring and the N-ethyl group can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of NDM-1. For PHT427, hydrogen bonds were observed with Asn220, Asp124, and Gln123. frontiersin.org These interactions would stabilize the inhibitor within the active site, preventing the binding and subsequent hydrolysis of β-lactam antibiotics. This mode of inhibition offers a promising avenue for the development of new drugs to combat antibiotic resistance mediated by MBLs.

Interactive Data Table: Inhibition of Carbonic Anhydrases by Thiophene-Based Sulfonamides

| Compound Type | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Thiophene-based sulfonamides | hCA-I | 66.49 nM - 234.99 µM | nih.govresearchgate.net |

| Thiophene-based sulfonamides | hCA-II | 74.88 nM - 38.04 µM | nih.govresearchgate.net |

Interactive Data Table: Antibacterial Activity of a 5-bromo-N-alkylthiophene-2-sulfonamide against NDM-1-KP ST147

| Compound | Concentration (mg/dL) | Zone of Inhibition (mm) | Reference |

| 5-bromo-N-ethylthiophene-2-sulfonamide | 50 | 23 ± 1.5 | nih.gov |

Other Enzyme Targets and Their Mechanisms of Inhibition

The therapeutic potential of thiophene-2-sulfonamide derivatives extends beyond their antibacterial applications. These compounds have been investigated for their inhibitory effects on a variety of other enzymes crucial to different pathological processes.

Factor Xa (FXa) is a critical serine protease in the blood coagulation cascade, making it a prime target for anticoagulant drugs. While various thiophene-containing compounds have been explored as FXa inhibitors, specific research detailing the direct inhibition of Human Coagulation Factor Xa by this compound or its close structural analogues is not available in the current scientific literature. The existing studies focus on more complex or structurally distinct thiophene-based molecules.

Urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea, is a key virulence factor in several bacterial infections. mdpi.com Thiophene sulfonamide analogues have shown significant potential as urease inhibitors. The primary mechanism of inhibition involves the interaction of the inhibitor with the two nickel ions in the enzyme's active site. nih.govresearchgate.net Functional groups containing electronegative atoms, such as the oxygen and nitrogen atoms in the sulfonamide group, can chelate the Ni(II) ions, disrupting the enzyme's catalytic machinery. nih.govnih.gov This chelation inactivates the enzyme, preventing the breakdown of urea into ammonia. nih.gov

Studies on 5-arylthiophene-2-sulfonylacetamide derivatives have demonstrated potent urease inhibitory activity. The electronic properties of substituents on the aryl ring were found to influence the inhibitory potency, with certain substitutions leading to excellent activity.

| Compound Name | Structure | IC₅₀ (µg/mL) |

|---|---|---|

| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | Aryl-SO₂NHCOCH₃ where Aryl is 5-(4-chlorophenyl)thiophen-2-yl | 17.1 |

| N-((5-phenylthiophen-2-yl)sulfonyl)acetamide | Aryl-SO₂NHCOCH₃ where Aryl is 5-phenylthiophen-2-yl | ~38.4 |

| N-((5-(p-tolyl)thiophen-2-yl)sulfonyl)acetamide | Aryl-SO₂NHCOCH₃ where Aryl is 5-(p-tolyl)thiophen-2-yl | ~43 |

Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is an established therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. While direct studies on this compound are limited, research on structurally related benzo[b]thiophene derivatives has shown promising results. dntb.gov.uaresearchgate.net These analogues act as inhibitors of porcine pancreatic α-amylase, with some compounds exhibiting greater potency than the standard drug, acarbose.

Molecular docking studies suggest that these compounds bind effectively within the active site of α-amylase, achieving favorable binding affinities. dntb.gov.ua This inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the rate of glucose absorption into the bloodstream. nih.govsemanticscholar.org

| Compound Class | Target Enzyme | IC₅₀ Range (µM) | Standard | Standard IC₅₀ (µM) |

|---|---|---|---|---|

| Benzo[b]thiophene derivatives | Porcine Pancreatic α-Amylase | 0.51 - 7.99 | Acarbose | 0.68 |

Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain. nih.gov Research into thiophene derivatives as AChE inhibitors has primarily focused on more complex molecules than this compound. For instance, a series of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives have been synthesized and evaluated. nih.gov

One of the most potent compounds in this series, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, demonstrated superior inhibition compared to the reference drug donepezil. nih.gov Molecular modeling suggests that its enhanced activity is due to the carbonyl of the acetamido group forming a crucial hydrogen bond with the amino acid residue Phe288 within the enzyme's active site, leading to a stronger and more stable interaction. nih.gov

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is often overexpressed in cancer cells, contributing to therapeutic resistance. nih.govresearchgate.net Analogues of this compound, specifically those with a 3-phenylthiophene-2-sulfonamide core, have been developed as potent and selective Mcl-1 inhibitors. nih.gov

These compounds function as BH3-mimetics, binding to the BH3-binding groove on the Mcl-1 protein, which is a hydrophobic pocket that normally engages with pro-apoptotic proteins. By occupying this groove, the inhibitors prevent Mcl-1 from neutralizing pro-apoptotic signals, thereby restoring the cell's ability to undergo programmed cell death (apoptosis). X-ray crystallography has revealed that some sulfonamide inhibitors achieve their binding affinity in part through an interaction between a sulfonamide oxygen and the Arg263 residue of Mcl-1. nih.gov Structure-based design has led to the optimization of these compounds, resulting in derivatives with sub-micromolar binding affinities.

| Compound Class | Target Protein | Inhibition Constant (Kᵢ) Range (µM) |

|---|---|---|

| 5-phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide derivatives | Mcl-1 | 0.3 - 1.0 |

| 4-phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide derivatives | Mcl-1 | 0.3 - 1.0 |

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand, such as this compound or its analogues, interacts with a protein's active site. These simulations provide insights into the binding affinities, specific molecular interactions, and the conformational changes that occur upon binding, which are crucial for understanding the mechanism of enzymatic inhibition.

Delineation of Ligand-Protein Binding Affinities and Interactions

Molecular docking studies are instrumental in predicting the preferred binding pose of a ligand within a protein's binding pocket and estimating the strength of the interaction, often expressed as a binding affinity (e.g., Ki, IC50) or a docking score.

Research on analogues of this compound has demonstrated their potential as inhibitors of various enzymes. For instance, a series of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide derivatives have been identified as inhibitors of antiapoptotic Bcl-2 family proteins. nih.gov Molecular docking and subsequent binding assays revealed that these compounds can achieve sub-micromolar binding affinities. nih.gov

Specifically, certain compounds with a 3-phenylthiophene-2-sulfonamide core showed significant affinity for Mcl-1 and Bcl-2 proteins. nih.gov The interactions predicted by docking simulations, and confirmed by experimental data, indicated that these compounds bind to the BH3-binding groove on Bcl-xL, a mode of action similar to the known inhibitor ABT-737. nih.gov

Table 1: Binding Affinities of 3-Phenylthiophene-2-sulfonamide Analogues for Bcl-2 Family Proteins

| Compound Moiety | Target Protein | Binding Affinity (Ki) |

|---|---|---|

| 3-phenylthiophene-2-sulfonamide | Mcl-1 | 0.3-0.4 µM |

| 3-phenylthiophene-2-sulfonamide | Bcl-2 | ~1 µM |

In another example, thiophene-based sulfonamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. researchgate.netnih.gov Molecular docking studies were performed to elucidate the binding mechanism of these inhibitors. The results indicated that the sulfonamide and thiophene moieties play a crucial role in the inhibition of these enzymes. researchgate.netnih.gov The binding interactions for the most potent compounds were analyzed, revealing key interactions within the enzyme's active site.

Table 2: Inhibition Data for Thiophene-Based Sulfonamides against Human Carbonic Anhydrase Isoenzymes

| Isoenzyme | IC50 Range | Ki Range |

|---|---|---|

| hCA-I | 69 nM - 70 µM | 66.49 ± 17.15 nM - 234.99 ± 15.44 µM |

| hCA-II | 23.4 nM - 1.405 µM | 74.88 ± 20.65 nM - 38.04 ± 12.97 µM |

Molecular dynamics simulations further refine the understanding of these interactions by simulating the dynamic nature of the ligand-protein complex over time. These simulations can confirm the stability of the docked pose and identify key water molecules that may mediate the interaction between the ligand and the protein.

Prediction of Kinetic Inhibition Modes (e.g., Mixed Type, Non-Competitive)

Molecular docking and dynamics simulations can also provide clues about the kinetic mode of inhibition. By analyzing the predicted binding site of an inhibitor, it is possible to infer whether it competes with the natural substrate for the active site (competitive inhibition), binds to an allosteric site (non-competitive or uncompetitive inhibition), or binds to both the free enzyme and the enzyme-substrate complex (mixed-type inhibition).

For instance, studies on thiophene-based sulfonamides as inhibitors of carbonic anhydrase I and II have predicted a non-competitive mode of inhibition. researchgate.netnih.gov Molecular docking results suggested that these compounds inhibit the enzymes by binding to a site outside of the catalytic active site. researchgate.netnih.gov This prediction from computational models was then confirmed by kinetic assays, which demonstrated that these thiophene-based sulfonamides indeed act as non-competitive inhibitors for both hCA-I and hCA-II. researchgate.netnih.gov

The ability to predict the mode of inhibition is a significant advantage of using computational approaches in drug design, as it allows for the early-stage characterization of inhibitor behavior and can guide the design of molecules with a desired inhibitory profile.

Advanced Research Directions and Future Perspectives in Thiophene Sulfonamide Chemistry

Rational Design of Novel Thiophene (B33073) Sulfonamide Derivatives

The rational design of new thiophene sulfonamide derivatives is a cornerstone of modern medicinal chemistry. This approach moves beyond traditional trial-and-error methods, employing a deep understanding of molecular interactions to create compounds with desired biological activities. The goal is to systematically modify the thiophene sulfonamide scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in the rational design of novel thiophene sulfonamide derivatives. These approaches analyze how chemical structure correlates with biological activity, providing a roadmap for designing more potent molecules.

SAR studies on thiophene derivatives have yielded critical insights. For example, in a series of antibacterial compounds, the position of a substituent on the thiophene ring was shown to be crucial for activity. A methyl substituent in the meta position resulted in a more potent reduction in the minimum inhibitory concentration (MIC) against A. baumannii and E. coli compared to the same substituent in the ortho or para positions. nih.gov Further modifications, such as adding a 4-chlorophenyl group to the amide at position 2, led to even more potent compounds, demonstrating a clear SAR. nih.gov

QSAR methodologies build on these relationships by creating mathematical models. For a series of 43 thiophene analogs with anti-inflammatory activity, QSAR studies revealed that electronic properties, specifically the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, played a dominant role in modulating activity. nih.gov This insight allows for the in-silico prediction of activity for newly designed compounds, prioritizing the synthesis of the most promising candidates. Similarly, QSAR models have been developed for sulfonamide derivatives to predict antioxidant activity based on descriptors like electrophilicity and molecular refractivity. ekb.eg

| Compound Series | Key Structural Feature Modified | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Antibacterial Thiophenes | Position of methyl substituent | Meta-position showed higher potency against A. baumannii and E. coli than ortho or para. | nih.gov |

| Antibacterial Thiophenes | Addition of 4-chlorophenyl to amide | Increased potency when the initial substituent was in the ortho position. | nih.gov |

| Anti-inflammatory Thiophene Analogs | Electronic properties (ELUMO, dipole moment) | Dominantly modulated anti-inflammatory activity. | nih.gov |

| General Sulfonamides (Antibacterial) | Free amino group (-NH2) | Essential for antibacterial activity. | slideshare.net |

| General Sulfonamides (Antibacterial) | Linkage of sulfur to benzene (B151609) ring | Direct linkage is required for activity. | slideshare.net |

Creating and screening diverse libraries of thiophene sulfonamide derivatives is a powerful strategy for discovering compounds with high target selectivity. By systematically varying substituents on the thiophene ring and the sulfonamide nitrogen, researchers can fine-tune interactions with specific biological targets while minimizing off-target effects.

A notable example involves the development of inhibitors for quorum sensing in pathogenic Vibrio bacteria. A panel of 50 thiophenesulfonamide compounds was synthesized to explore the structure-activity relationship. biorxiv.org This effort led to the identification of highly potent molecules, such as 3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole (PTSP), which specifically inhibit the master quorum sensing transcription factor LuxR with sub-micromolar efficacy. biorxiv.org The study found that the conformation of the sulfonamide core was critical for activity. biorxiv.org

Another successful application of this approach was the synthesis of a series of N-(alkyloxycarbonyl)thiophene sulfonamides to identify selective ligands for the angiotensin II type 2 (AT2) receptor. scilifelab.se This work produced a derivative that was 20-fold more potent in binding to the AT2 receptor than a previously studied antagonist and demonstrated significantly greater stability in human liver microsomes. scilifelab.se The study showed that smaller alkyloxycarbonyl groups made the ligands less prone to degradation while retaining high receptor affinity. scilifelab.se The synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, including the ethyl derivative, and their subsequent modification via Suzuki-Miyaura cross-coupling reactions represents another strategy to generate a library of compounds with potential antibacterial activity. nih.gov

| Target | Compound Library Strategy | Key Finding for Selectivity/Potency | Reference |

|---|---|---|---|

| Vibrio LuxR (Quorum Sensing) | Synthesis of 50 thiophenesulfonamide analogs | Compounds with a phenyl group on the 3-position of a pyrazole (B372694) ring were the most potent inhibitors. | biorxiv.org |

| Angiotensin II Type 2 (AT2) Receptor | Synthesis of N-(alkyloxycarbonyl)thiophene sulfonamides | A tert-butylimidazole derivative with a methyloxycarbonyl group showed a Ki of 9.3 nM and high metabolic stability. | scilifelab.se |

| Carbonic Anhydrase (hCA-I, hCA-II) | Evaluation of various thiophene-based sulfonamides | Identified compounds with potent inhibition, with IC50 values as low as 23.4 nM against hCA-II. | nih.gov |

| New Delhi Metallo-β-lactamase (NDM) Klebsiella | Alkylation and Suzuki coupling of 5-bromothiophene-2-sulfonamide (B1270684) | Generated a library of derivatives with demonstrated antibacterial efficacy against a drug-resistant strain. | nih.gov |

Integration of Computational and Experimental Methodologies for Comprehensive Understanding

The synergy between computational and experimental techniques provides a comprehensive framework for understanding and developing thiophene sulfonamides. Computational methods can predict molecular properties and interactions, guiding experimental work, while experimental results serve to validate and refine computational models.

Molecular docking is a frequently used computational tool to predict how a ligand binds to its protein target. In a study on thiophene-based sulfonamides as carbonic anhydrase inhibitors, molecular docking was performed for the most potent molecules to elucidate the inhibition mechanism. nih.gov The results indicated that the compounds inhibit the enzymes by interacting with residues outside the catalytic active site, with both the sulfonamide and thiophene moieties playing significant roles. nih.gov Similarly, in the design of anti-breast cancer thiophene sulfonamides, molecular docking was used to screen designed compounds against the Epidermal Growth Factor Receptor (EGFR). consensus.app

Beyond docking, more advanced computational methods are employed. Molecular Dynamics (MD) simulations were used to confirm the stability and binding mode of a promising anti-breast cancer compound in its EGFR complex. consensus.app Density Functional Theory (DFT) is another powerful tool used to study the electronic structure and properties of thiophene derivatives. researchgate.netnih.gov DFT calculations can simulate FT-IR and UV-Vis spectra, and the results often show strong resemblance to experimentally measured values, thereby confirming the optimized molecular geometries. researchgate.net These computational studies provide insights into parameters like chemical hardness, electronic chemical potential, and the energies of frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding the reactivity and electronic behavior of the molecules. researchgate.netresearchgate.net

This integrated approach accelerates the drug discovery process. For instance, after computational design and screening, promising thiophene sulfonamide compounds were synthesized and evaluated for their in vitro anticancer activity against the MCF-7 breast cancer cell line, with the experimental results confirming the predictions of the computational models. consensus.app

Q & A

Q. What are the recommended methods for synthesizing N-ethylthiophene-2-sulfonamide, and how should its purity be characterized?

- Methodological Answer : Synthesis typically involves sulfonylation of the thiophene ring followed by N-ethylation. For example, analogous sulfonamide syntheses use refluxing with acetic anhydride to acetylate intermediates, followed by purification via crystallization . Characterization requires NMR (¹H/¹³C) to confirm substitution patterns and IR spectroscopy to verify sulfonamide functional groups (S=O stretches near 1350 cm⁻¹ and 1150 cm⁻¹). Yield optimization should be tracked, and purity confirmed via thin-layer chromatography (Tf values) or microanalysis for new compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for sulfonamide derivatives, which recommend using personal protective equipment (PPE) such as gloves and goggles. Avoid inhalation of dust; work in a fume hood. Storage should be in airtight containers away from oxidizing agents. First-aid measures include rinsing exposed skin with water and consulting a physician if ingested .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodological Answer : Initial screening involves in vitro assays targeting sulfonamide-associated pathways (e.g., carbonic anhydrase inhibition). Use dose-response studies to determine IC₅₀ values. Positive controls (e.g., acetazolamide) and solvent controls (DMSO/ethanol) are essential. Structural analogs with known bioactivity, such as N-aryl sulfonamides, can guide assay selection .

Advanced Research Questions

Q. What crystallographic techniques are used to resolve the 3D structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is standard. For example, analogous sulfonamides are analyzed for torsional angles (e.g., nitro group deviations from aromatic planes) and intermolecular interactions (e.g., hydrogen bonds like C–H⋯O). Refinement software (e.g., SHELXL) models H atoms geometrically, with thermal parameters adjusted via riding models .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Methodological Answer : Systematically modify substituents on the thiophene ring or sulfonamide group. For instance, introducing electron-withdrawing groups (e.g., –NO₂) may enhance binding affinity. Compare logP values (via HPLC) to assess lipophilicity changes. Computational docking (e.g., AutoDock) predicts interactions with target proteins, validated by in vitro assays .

Q. What strategies validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Employ HPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Validate linearity (R² > 0.99), limit of detection (LOD), and precision (RSD < 5%). Spike-and-recovery experiments in biological fluids (e.g., plasma) assess matrix effects. Cross-validate with NMR for absolute quantification .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

- Methodological Answer : Apply triangulation: Repeat assays under standardized conditions (pH, temperature), verify compound purity (HPLC, elemental analysis), and cross-check with orthogonal methods (e.g., surface plasmon resonance vs. enzyme assays). Statistical tools (e.g., ANOVA) identify outliers. Review synthetic protocols for unintended byproducts, as impurities like unreacted intermediates may skew results .

Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize peer-reviewed data from PubChem and crystallographic databases .

- Advanced questions emphasize reproducibility (e.g., detailed experimental protocols ) and critical analysis (e.g., resolving data conflicts ).

- For structural analogs, consult sulfonamide derivatives in pharmacological studies and crystallographic reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.